L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide
Description
The compound L-alpha-Asparagine, N²-(2-mercaptobenzoyl)-N²-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1→3)-disulfide is a cyclic peptide featuring a disulfide bond bridging positions 1 and 2. Its structure includes:
- L-alpha-Asparagine as the backbone residue.
- N²-(2-mercaptobenzoyl) and N²-methyl-L-arginine modifications on the arginyl side chain.
- A glycine spacer.
- N-(2-mercaptophenyl) substitution on the terminal asparagine.
- A cyclic (1→3)-disulfide linkage formed between the two mercapto groups.
Properties
CAS No. |
136620-00-3 |
|---|---|
Molecular Formula |
C26H31N7O6S2 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
2-[(12S,18S)-18-[3-(diaminomethylideneamino)propyl]-19-methyl-11,14,17,20-tetraoxo-2,3-dithia-10,13,16,19-tetrazatricyclo[19.4.0.04,9]pentacosa-1(25),4,6,8,21,23-hexaen-12-yl]acetic acid |
InChI |
InChI=1S/C26H31N7O6S2/c1-33-18(9-6-12-29-26(27)28)24(38)30-14-21(34)31-17(13-22(35)36)23(37)32-16-8-3-5-11-20(16)41-40-19-10-4-2-7-15(19)25(33)39/h2-5,7-8,10-11,17-18H,6,9,12-14H2,1H3,(H,30,38)(H,31,34)(H,32,37)(H,35,36)(H4,27,28,29)/t17-,18-/m0/s1 |
InChI Key |
YITSCMGHJOGUNC-ROUUACIJSA-N |
SMILES |
CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |
Isomeric SMILES |
CN1[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |
Appearance |
Solid powder |
Other CAS No. |
136620-00-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cyclo-S,S-(2-mercaptobenzoyl-N(alpha)-methylarginyl-glycyl-aspartyl-2-mercaptophenylamide) cyclo-S,S-(Mba-(N(alpha)-Me)Arg-Gly-Asp-Man) SK and F 107260 SK and F-107260 SKF 107260 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF-107260 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of SKF-107260 follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptide suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
SKF-107260 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its structural stability.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Substitution reactions can modify specific amino acid residues, potentially enhancing or reducing its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.
Substitution: N-hydroxysuccinimide esters or carbodiimides in organic solvents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of SKF-107260, as well as substituted peptides with modified biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a therapeutic agent . Research indicates that compounds with disulfide bonds can exhibit enhanced biological activity due to their ability to form stable interactions with proteins and enzymes.
- Antioxidant Activity : Compounds similar to this one have shown promising antioxidant properties. The cyclic disulfide structure may contribute to radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Given the presence of amino acid residues in the compound, it may inhibit specific enzymes. For instance, studies on related compounds have demonstrated inhibitory effects on acetylcholinesterase and other enzymes relevant to neurodegenerative diseases .
Biochemical Studies
The compound can be utilized in biochemical assays to study protein interactions and enzyme mechanisms.
- Protein Stabilization : The cyclic disulfide can stabilize protein structures, making it useful in studies focused on protein folding and stability . This stabilization is critical in understanding the mechanisms of diseases linked to protein misfolding.
- Drug Delivery Systems : Its unique structure allows for potential applications in drug delivery systems where controlled release of therapeutic agents is necessary. The disulfide bonds can be designed to break under specific conditions, releasing the drug at targeted sites .
Material Science
The synthesis of materials incorporating this compound could lead to innovative applications.
- Nanotechnology : The compound's ability to form stable complexes may enable its use in nanotechnology for creating nanoparticles with specific functionalities for drug delivery or imaging .
- Biomaterials : Research into biomaterials has highlighted the potential of using such compounds in developing scaffolds for tissue engineering due to their biocompatibility and ability to promote cell adhesion and growth .
Case Study 1: Antioxidant Properties
A study focused on similar cyclic disulfides demonstrated significant antioxidant activity through various assays, indicating that modifications similar to those found in L-alpha-Asparagine derivatives could enhance these properties. This is particularly relevant for developing treatments for conditions like Alzheimer’s disease where oxidative stress plays a role .
Case Study 2: Enzyme Inhibition
Research involving sulfonamide derivatives has shown that modifications at the amino acid level can lead to effective inhibitors of acetylcholinesterase. This suggests that L-alpha-Asparagine derivatives might be explored as potential treatments for Alzheimer's disease by inhibiting this enzyme and thus increasing acetylcholine levels in the brain .
Mechanism of Action
SKF-107260 exerts its effects by binding to glycoprotein IIb/IIIa and vitronectin receptors on the cell surface. This binding inhibits the interaction between these receptors and their ligands, such as fibrinogen and vitronectin. As a result, platelet aggregation and cell adhesion are prevented. The molecular targets and pathways involved include the integrin signaling pathway, which plays a critical role in cell adhesion, migration, and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Disulfide Peptides
N²-Acetyl-D-arginyl-L-cysteinyl-L-alpha-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-cysteinamide cyclic (2→8)-disulfide
- Key Features: Disulfide bond between positions 2 and 6. Acetylated arginine, histidine, and tryptophan residues. No mercaptobenzoyl or methyl-arginine modifications.
- The absence of thiol-aromatic groups may reduce metal-chelating capacity.
Cyclo[L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-γ-glutamyl-(2Z)-2-(methylamino)-2-butenoyl-(3S)-3-methyl-D-β-aspartyl] Nonachlor
- Key Features: Complex macrocycle with multiple nonstandard residues. Chlorinated side chains (Nonachlor). No disulfide bonds but includes ester or amide linkages.
- Functional Implications :
- Chlorination likely enhances hydrophobicity and membrane permeability, unlike the hydrophilic thiols in the target compound.
- The absence of disulfide bonds reduces redox sensitivity.
Arginine-Modified Compounds
N²-(N²-(N-(N-(N-(N-(N²-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine
- Key Features: Linear peptide with a 2,4-dinitrophenyl group on arginine. No cyclic structure or disulfide bonds.
- Functional Implications :
- The nitro groups may confer electrophilic reactivity, contrasting with the nucleophilic thiols in the target compound.
- Linear structure lacks the conformational rigidity provided by cyclic disulfides.
Structural and Functional Analysis Table
Research Findings and Hypotheses
- Bioactivity : The mercaptobenzoyl and mercaptophenyl groups could enable interactions with cysteine-rich proteins or metal ions (e.g., Zn²⁺, Cu²⁺), analogous to metallothioneins or glutathione analogs.
- Synthetic Challenges : Methylation of arginine (N²-methyl) may hinder enzymatic degradation, improving pharmacokinetics relative to unmethylated analogs .
Biological Activity
L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide is a complex compound that exhibits significant biological activity. It incorporates elements of amino acids and disulfide bonds, which are known to influence various biochemical pathways. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclic disulfide structure, which is critical for its stability and biological function. The presence of multiple functional groups allows for interactions with various biological targets.
| Component | Description |
|---|---|
| Amino Acids | L-alpha-Asparagine, L-arginine, Glycine |
| Functional Groups | Mercaptobenzoyl, Mercaptophenyl |
| Disulfide Linkage | Cyclic (1-->3) disulfide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in amino acid metabolism, similar to how asparaginase operates in cancer therapies. Asparaginase catalyzes the hydrolysis of asparagine to aspartic acid, leading to decreased levels of asparagine in the bloodstream, which is particularly effective in treating acute lymphoblastic leukemia (ALL) .
- Antioxidant Activity : The mercapto groups present in the compound can act as antioxidants, potentially protecting cells from oxidative stress .
- Protein Interaction : The cyclic disulfide structure may facilitate interactions with proteins involved in signaling pathways or cellular stress responses .
Cancer Treatment
Research indicates that compounds similar to L-alpha-Asparagine can play a role in cancer treatment by targeting metabolic pathways essential for tumor growth. Asparagine synthetase (ASNS) has been linked to tumor progression and resistance to chemotherapy . Inhibiting ASNS can lead to increased apoptosis in cancer cells due to asparagine deprivation.
Neuroprotective Effects
The compound's potential neuroprotective effects are an area of interest. Asparagine synthetase deficiency has been associated with neurological disorders; thus, compounds that modulate ASNS activity may offer therapeutic benefits for such conditions .
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : A study demonstrated that treatment with asparaginase significantly reduced plasma asparagine levels in patients with ALL, leading to improved outcomes . The mechanism involves the depletion of asparagine required for leukemia cell survival.
- Neuroprotective Studies : Investigations into the effects of asparagine on neuronal health suggest that modulating its levels through compounds like L-alpha-Asparagine may protect against neurodegeneration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
